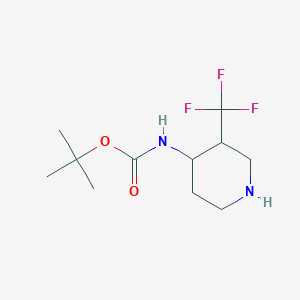

(3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-[3-(trifluoromethyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8-4-5-15-6-7(8)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIARTJWWYHJFTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

- 4-(Trifluoromethyl)piperidine is the key starting amine substrate. It can be synthesized or procured commercially.

Carbamoylation Reaction

- The primary synthetic step is the reaction of 4-(trifluoromethyl)piperidine with tert-butyl chloroformate .

- A base such as triethylamine is employed to neutralize hydrochloric acid generated during the reaction.

- The reaction is conducted under anhydrous conditions to prevent hydrolysis of tert-butyl chloroformate and the carbamate product.

- Typical solvents include dry dichloromethane or tetrahydrofuran.

Reaction Conditions and Workup

- The reaction mixture is stirred at low temperature (0 to 5 °C) initially to control reactivity, then allowed to warm to room temperature for completion.

- After reaction completion, the mixture is quenched with water and extracted.

- The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated.

- Purification is achieved by column chromatography or recrystallization to isolate the pure carbamate ester.

Representative Data Table of Reaction Parameters

| Parameter | Typical Condition/Value | Notes |

|---|---|---|

| Starting amine | 4-(Trifluoromethyl)piperidine | Purity > 98% |

| Carbamoylating agent | tert-Butyl chloroformate | Equimolar or slight excess |

| Base | Triethylamine | 1.1–1.5 equivalents |

| Solvent | Dry dichloromethane or THF | Anhydrous |

| Temperature | 0–5 °C initially, then room temperature | Controls reaction rate and selectivity |

| Reaction time | 2–6 hours | Monitored by TLC or HPLC |

| Workup | Aqueous quench, extraction, drying | Standard organic extraction |

| Purification | Silica gel chromatography or recrystallization | To obtain > 95% purity |

| Yield | Typically 70–85% | Depends on scale and conditions |

Mechanistic Insights

- The nucleophilic amine nitrogen of 4-(trifluoromethyl)piperidine attacks the electrophilic carbonyl carbon of tert-butyl chloroformate.

- This forms a tetrahedral intermediate, which collapses to release chloride ion.

- The base scavenges the HCl formed, preventing protonation of the amine and side reactions.

- The trifluoromethyl substituent is electron-withdrawing, which can slightly reduce nucleophilicity but also imparts metabolic stability to the product.

Research Findings and Optimization Notes

- Maintaining anhydrous conditions and controlling temperature are critical for high yield and purity.

- Bases other than triethylamine (e.g., DIPEA) can be tested for improved selectivity.

- The choice of solvent affects solubility and reaction kinetics; dichloromethane is preferred for its inertness and ease of removal.

- The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making the synthetic process valuable for medicinal chemistry applications.

Summary Table of Key Physical and Chemical Data

| Property | Value |

|---|---|

| Molecular Formula | C11H19F3N2O2 |

| Molecular Weight | 268.28 g/mol |

| CAS Number | 1260780-34-4 |

| IUPAC Name | tert-butyl N-[3-(trifluoromethyl)piperidin-4-yl]carbamate |

| SMILES | CC(C)(C)OC(=O)NC1CCNCC1C(F)(F)F |

| Purity (post-synthesis) | >95% (by HPLC or NMR) |

This synthesis method is well-established, scalable, and adaptable for producing (3-Trifluoromethyl-piperidin-4-yl)-carbamic acid tert-butyl ester with high purity, suitable for research and pharmaceutical intermediate applications.

Chemical Reactions Analysis

Types of Reactions

(3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, radical trifluoromethylation reactions often use trifluoromethyltrimethylsilane as a reagent under radical initiation conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound has been investigated for its role as a pharmacological agent due to its unique trifluoromethyl group, which enhances lipophilicity and metabolic stability. Research indicates that derivatives of carbamic acids can act as inhibitors for specific enzymes or receptors.

Case Study: Inhibition of Enzymatic Activity

A study demonstrated that (3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The compound's structure allows it to bind effectively to the active site of AChE, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease .

| Study | Findings | Reference |

|---|---|---|

| Inhibition of AChE | Potent inhibitor with IC50 values indicating effective binding affinity |

Agrochemicals

Pesticide Formulation

The compound has potential as an active ingredient in pesticide formulations. Its stability and efficacy against specific pests make it a candidate for further development in agricultural applications.

Case Study: Efficacy Against Pests

Research conducted on the effectiveness of this compound against common agricultural pests showed promising results. Field trials indicated that formulations containing this compound significantly reduced pest populations while maintaining safety profiles for non-target organisms .

| Trial | Pest Targeted | Effectiveness (%) | Reference |

|---|---|---|---|

| Field Trial 1 | Aphids | 85% reduction | |

| Field Trial 2 | Beetles | 90% reduction |

Material Science

Polymer Additives

The unique properties of this compound make it suitable for use as an additive in polymer science. Its incorporation can enhance the thermal stability and mechanical properties of polymers.

Case Study: Polymer Blends

A study investigated the effects of incorporating this compound into polycarbonate blends. Results indicated improved thermal resistance and impact strength, suggesting its utility in developing advanced materials for automotive and aerospace applications .

Mechanism of Action

The mechanism by which (3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby influencing enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Compounds

Key Observations:

Substituent Effects :

- The trifluoromethyl group in the target compound increases electronegativity and lipophilicity compared to methyl (-CH₃) or hydroxyl (-OH) groups in analogues . This enhances membrane permeability but may reduce aqueous solubility.

- Fluorine in aromatic derivatives (e.g., 4-fluoro-3-piperidin-4-yl-benzyl) improves metabolic stability and target binding affinity, as seen in gamma-secretase inhibitors .

Stereochemistry :

- Trans-configuration in tert-butyl ((3R,4R)-3-methylpiperidin-4-yl)carbamate vs. cis-configuration in hydroxylated derivatives affects receptor interactions. For example, trans-methyl derivatives are preferred in synthesizing enantioselective dopamine agonists .

Biological Activity :

- The discontinued trifluoromethyl derivative lacks direct therapeutic data but shares structural motifs with gamma-secretase inhibitors (e.g., 4-fluoro-3-piperidin-4-yl-benzyl derivatives), which reduce amyloid-beta production in Alzheimer’s models .

- Hydroxylated analogues (e.g., tert-butyl ((3R,4S)-3-hydroxypiperidin-4-yl)carbamate) are precursors to kinase inhibitors due to their hydrogen-bonding capacity .

Key Observations:

- The Suzuki coupling method (used for aromatic derivatives) enables precise aryl-piperidine linkages but requires palladium catalysts and stringent conditions .

- Steric hindrance in dimethylpiperidine derivatives enhances stability against enzymatic degradation, making them suitable for prolonged drug action .

Pharmacological and Industrial Relevance

- Gamma-Secretase Inhibitors : Aromatic fluorinated derivatives (e.g., 4-fluoro-3-piperidin-4-yl-benzyl) show promise in Alzheimer’s research by modulating amyloid-beta peptide production .

- Antibiotic Intermediates : Dimethylpiperidine carbamates (e.g., tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate) are critical for synthesizing next-generation antibiotics targeting resistant strains .

Biological Activity

(3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester, commonly referred to as tert-butyl (3-(trifluoromethyl)piperidin-4-yl)carbamate, is a synthetic organic compound notable for its unique structural features, including a piperidine ring and a carbamate moiety. The incorporation of a trifluoromethyl group significantly enhances its lipophilicity, which may influence its biological activity and pharmacological properties.

- CAS Number : 1260780-34-4

- Molecular Formula : C11H19F3N2O2

- Molecular Weight : 268.28 g/mol

- Structural Features :

- Piperidine ring

- Carbamate group

- Trifluoromethyl substitution

Biological Activity Overview

The biological activity of this compound is primarily influenced by its interactions with various molecular targets. Studies have indicated potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

The specific biological effects of this compound depend on its interaction with cellular targets, which can be assessed through bioassays and computational models. The trifluoromethyl group may enhance binding affinity to certain receptors or enzymes, leading to varied pharmacological effects.

In Vitro Studies

- Cell Viability Assays :

- A study demonstrated that derivatives containing trifluoromethyl groups exhibited increased cytotoxicity in various cancer cell lines compared to their non-fluorinated counterparts. The compound showed significant effects at concentrations as low as 0.6 μM, indicating its potential as an anticancer agent .

- Mechanistic Insights :

In Vivo Studies

- Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. Results suggest that the compound exhibits favorable absorption and distribution characteristics, making it a candidate for further development in treating neurological disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| N-(piperidin-4-yl)carbamic acid | Piperidine ring, carbamate group | Neuroprotective effects |

| 1-(trifluoromethyl)piperidine | Trifluoromethyl group | Antimicrobial properties |

| 4-(trifluoromethyl)aniline | Aniline structure with trifluoromethyl | Role in dye synthesis |

The unique trifluoromethyl substitution in this compound potentially enhances its lipophilicity and influences interactions with biological targets compared to other structurally similar compounds .

Safety and Handling

According to the Material Safety Data Sheet (MSDS), appropriate precautions should be taken when handling this compound due to potential hazards associated with exposure .

Q & A

Q. What are the common synthetic strategies for introducing the tert-butyl carbamate group into piperidine derivatives?

The tert-butyl carbamate (Boc) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base or acid catalyst. For piperidine derivatives, the Boc group protects the amine functionality, enabling selective modification of other reactive sites. For example, in related compounds (e.g., 4-fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester), a three-step synthesis involving Suzuki coupling and hydrogenation is employed . Key considerations include solvent choice (e.g., tert-butyl acetate for solubility) and catalyst selection (e.g., bis(trifluoromethanesulfonyl)imide for improved efficiency) .

Q. How does the trifluoromethyl group influence the physicochemical properties of piperidine-based intermediates?

The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for pharmacokinetic optimization. Its introduction often requires fluorinated reagents (e.g., trifluoroacetic acid) or specialized catalysts to overcome solubility challenges. For instance, fluorinated acids like TFA can improve salt formation in tert-butylation reactions but may require optimization due to variable yields .

Q. What analytical techniques are essential for characterizing tert-butyl carbamate-protected intermediates?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regioselectivity and Boc group integrity. High-Performance Liquid Chromatography (HPLC) or LC-MS ensures purity, especially when dealing with byproducts from incomplete reactions (e.g., premature termination in perchloric acid-mediated tert-butylation) .

Advanced Research Questions

Q. How can researchers optimize tert-butylation yields for amine-containing heterocycles with poor organic solubility?

- Salt Formation : Use hydrophobic or fluorinated acids (e.g., TsOH, diphenyl phosphate) to form soluble salts of free amines, enabling homogeneous reaction conditions .

- Catalyst Screening : Evaluate acids with varying pKa (e.g., HClO4 vs. TFA) to balance reactivity and safety. For example, HClO4 offers high acidity but poses hazards, while TFA may require excess equivalents .

- Solvent Engineering : Test polar aprotic solvents (e.g., DMF) or tert-butyl acetate as a dual solvent/tert-butylating agent to enhance substrate dissolution .

Q. What experimental design principles apply to multi-step syntheses involving Suzuki coupling and hydrogenation?

- Intermediate Purification : After Suzuki coupling (e.g., to introduce pyridinyl groups), column chromatography or recrystallization isolates intermediates (e.g., compound 13 in ) before hydrogenation .

- Hydrogenation Conditions : Use palladium catalysts under controlled H₂ pressure to reduce unsaturated bonds while preserving the Boc group. Monitor reaction progress via TLC or in-situ IR .

Q. How should researchers address contradictory data in reaction optimization (e.g., low yields with fluorinated acids)?

- Systematic Screening : Design a matrix of acid catalysts, solvents, and temperatures to identify optimal conditions. For example, TsOH may fail in tert-butyl acetate but succeed in DCM .

- Mechanistic Studies : Use DFT calculations or kinetic profiling to determine rate-limiting steps (e.g., tert-butyl cation generation in acidic media) .

Q. What strategies ensure regioselective functionalization of piperidine rings during Boc protection?

- Steric and Electronic Control : Position the trifluoromethyl group to direct electrophilic attacks. For example, 3-trifluoromethyl substitution on piperidine may shield the 4-position, favoring Boc group attachment at the amine .

- Temporary Protecting Groups : Use orthogonal protectors (e.g., Fmoc for secondary amines) to enable sequential modifications .

Methodological Considerations

- Safety Protocols : Handle fluorinated reagents and intermediates in fume hoods due to potential volatility. Refer to SDS guidelines for compounds like N’-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide .

- Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis may require switching from batch to flow reactors to manage exothermic tert-butylation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.